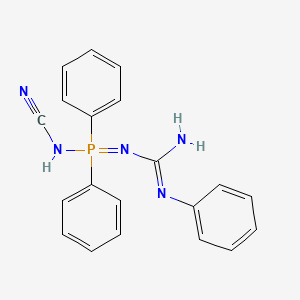

N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide

Description

Systematic Nomenclature and IUPAC Classification

The compound N-cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide represents a structurally complex organophosphorus derivative. Its systematic name adheres to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for phosphorus-containing amides and imidic acid derivatives.

The parent structure is a phosphinimidic amide, characterized by a phosphorus atom bonded to a nitrogen atom via a double bond (P=N) and an amide group (-NH-CO-). The prefix "P,P-diphenyl" indicates two phenyl groups attached directly to the phosphorus atom. The "N-cyano" substituent denotes a cyano group (-CN) bonded to the amide nitrogen, while "N'-(N'-phenylcarbamimidoyl)" specifies a carbamimidoyl group (-NH-C(=NH)-) attached to the adjacent nitrogen atom, which itself is substituted with a phenyl group.

According to IUPAC guidelines for substituted amides, locants such as N and N' are used to differentiate between nitrogen atoms in polyamide systems. The numbering prioritizes the phosphorus center as position 1, with subsequent locants assigned to substituents based on their proximity. The full systematic name reflects this hierarchy:

- Phosphorus center : Two phenyl groups (P,P-diphenyl).

- Imidic nitrogen : Bonded to the amide group.

- Amide nitrogen : Substituted with a cyano group (N-cyano).

- Adjacent nitrogen : Modified with a phenylcarbamimidoyl group (N'-(N'-phenylcarbamimidoyl)).

This nomenclature aligns with IUPAC’s framework for heteroatom-containing compounds, where substituents are cited in alphabetical order, and functional group suffixes prioritize the most senior class (in this case, the phosphinimidic amide).

Historical Context in Phosphorus-Containing Compound Research

Phosphinimidic amides emerged as a significant class of compounds in the mid-20th century, coinciding with advancements in organophosphorus chemistry. Early synthetic routes relied on stoichiometric reagents like chlorophosphines and amines under anhydrous conditions. However, these methods often required elevated temperatures and produced stoichiometric byproducts, limiting their applicability.

The development of catalytic protocols in the 1990s marked a turning point. For instance, transition metal-catalyzed P–N bond formation enabled milder reaction conditions and improved yields. A pivotal advancement occurred in 2022 with the introduction of visible-light-induced decarboxylation strategies for synthesizing phosphinimidic amides. This photochemical approach, which avoids harsh reagents and operates at ambient temperatures, exemplifies the modern push toward sustainable methodologies.

This compound itself likely originated from efforts to engineer phosphorus ligands with tunable electronic properties. Its cyano and carbamimidoyl substituents suggest applications in catalysis or materials science, where electron-withdrawing and donating groups modulate reactivity.

Position Within Phosphinimidic Amide Chemical Family

Phosphinimidic amides are a subclass of organophosphorus compounds defined by the general structure R2P(=N)–NR'2. This compound distinguishes itself through three structural features:

- P,P-Diphenyl groups : These aromatic substituents enhance steric bulk and π-conjugation, potentially stabilizing the phosphorus center against hydrolysis or oxidation.

- N-Cyano substitution : The electron-withdrawing cyano group increases the electrophilicity of the adjacent nitrogen, influencing reactivity in nucleophilic substitution or coordination chemistry.

- N'-Phenylcarbamimidoyl moiety : This group introduces a secondary amine and an imine-like functionality, enabling hydrogen bonding or chelation with metals.

Compared to simpler analogs like P,P-diphenyl-N-(1-phenylethyl)phosphinic amide, the target compound’s additional nitrogen-based substituents create a more complex electronic environment. This complexity is reflected in its potential as a multifunctional ligand or intermediate in heterocyclic synthesis.

Table 1: Structural Comparison of Selected Phosphinimidic Amides

The integration of multiple nitrogen-based groups places this compound at the intersection of phosphorus and nitrogen chemistry, offering unique opportunities for studying cooperative effects between these elements. Its synthesis likely involves sequential substitution reactions on a phosphorus precursor, followed by purification via crystallization or chromatography.

Properties

CAS No. |

834878-00-1 |

|---|---|

Molecular Formula |

C20H18N5P |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

1-[(cyanoamino)-diphenyl-λ5-phosphanylidene]-2-phenylguanidine |

InChI |

InChI=1S/C20H18N5P/c21-16-23-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-20(22)24-17-10-4-1-5-11-17/h1-15,23H,(H2,22,24) |

InChI Key |

VZSMLYXEGFYQFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC#N |

Origin of Product |

United States |

Preparation Methods

Phosphonium Intermediate Formation

In Route 1, PCl₃ generates a phosphinic chloride, which undergoes nucleophilic substitution. 31P NMR studies (as in) could confirm intermediate formation.

Radical Pathways in Photochemical Reactions

In Route 2, visible light generates aminyl radicals from dioxazolones, which react with PPh₃ to form phosphinimidic amides. Iron contamination in reagents may catalyze this process.

Stereochemical Control

Phosphinimidic amides often exhibit P-stereogenicity. For example, P,P-diphenyl-N-(1-phenylethyl)phosphinic amide (CAS 67764-56-1) is synthesized via diastereoselective ortho deprotonation. The target compound may require chiral auxiliaries or ligands to control configuration.

Challenges and Optimization

Steric and Electronic Effects

- Steric hindrance : Bulky phenyl groups may slow reaction kinetics.

- Electronic tuning : Electron-withdrawing cyano groups could stabilize intermediates but reduce nucleophilicity.

Purification Strategies

- Column chromatography : Silica gel with DCM/hexane gradients.

- Crystallization : Ethyl acetate/hexane mixtures for high-purity isolation.

Comparative Analysis of Analogues

Chemical Reactions Analysis

Types of Reactions

N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: The compound’s properties make it suitable for use in material science, including the development of new materials with specific characteristics

Mechanism of Action

The mechanism by which N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to form bonds with various molecules, influencing their behavior and function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Phosphinimidic Amides

The compound shares a phosphinimidic amide backbone with N,N′-Di-tert-butyl-P,P-diphenylphosphinimidic Amidato-κN,κN′]chlorosilicon-κSi-tetracarbonyliron (). Key differences lie in their substituents:

- Target compound: Cyano group and N'-(N'-phenylcarbamimidoyl) moiety.

- compound : Di-tert-butyl groups and coordination to a silicon-iron complex.

The tert-butyl groups in enhance steric bulk, stabilizing the ligand in metal complexes, whereas the cyano group in the target compound may increase electrophilicity, favoring nucleophilic substitution or coordination to transition metals .

Comparative Analysis of Physicochemical Properties

- Thermal Stability: The target compound’s phenyl and cyano groups may confer higher thermal stability than N,N'-Diacetyl-1,4-phenylenediamine () but lower than 3-chloro-N-phenyl-phthalimide (), which is used in high-temperature polymer synthesis .

- Reactivity: The cyano group could make the target compound more reactive toward nucleophiles compared to tert-butyl-substituted analogs .

Biological Activity

N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound features a phosphinimidic core, which is known for its reactivity and potential biological applications.

Chemical Structure:

- Molecular Formula: C19H18N4O

- Molecular Weight: 318.37 g/mol

2.1 Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the in vitro antitumor activity of synthesized nitrogen-containing compounds against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results showed promising cytotoxicity, suggesting that this compound may also possess similar properties due to its structural analogies with these compounds .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the phosphinimidic moiety may interact with cellular targets involved in cell proliferation and apoptosis pathways. The inhibition of specific enzymes or receptors could lead to reduced tumor growth and increased apoptosis in malignant cells.

3.1 Cytotoxicity Studies

A comprehensive study focused on the synthesis and evaluation of various hybrid nitrogen molecules, including those structurally related to this compound, demonstrated significant cytotoxicity against cancer cell lines. The findings highlighted the potential for developing new anticancer agents based on these nitrogen-rich compounds .

3.2 Comparative Analysis

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Hybrid Compound 1 | MCF-7 | TBD | |

| Hybrid Compound 2 | A549 | TBD |

4. Conclusion

This compound represents a promising candidate for further research in anticancer drug development. Its unique structure may allow for interactions with biological targets critical for cancer progression. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.

5. Future Directions

Further research is required to:

- Conduct detailed pharmacokinetic and pharmacodynamic studies.

- Explore the compound's effects on various cancer models.

- Investigate potential side effects and therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.